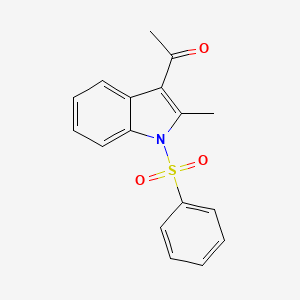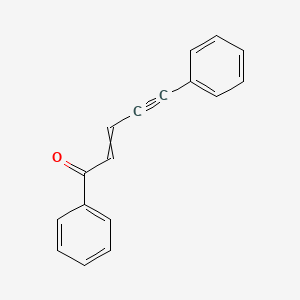
1,5-Diphenylpent-2-en-4-yn-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Diphenylpent-2-en-4-yn-1-one is an organic compound characterized by the presence of both phenyl groups and conjugated double and triple bonds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,5-Diphenylpent-2-en-4-yn-1-one can be synthesized through several methods, with the Claisen–Schmidt condensation being one of the most common. This reaction involves the condensation of 3-arylpropynals with aryl methyl ketones in the presence of sodium hydroxide in 50% aqueous ethanol at 0°C . The reaction typically yields the desired product with high selectivity and efficiency.
Another method involves the catalytic vinylation of iodoacetylenes or the base-catalyzed isomerization of 1,5-disubstituted penta-2,4-diynyl silyl ethers . These methods provide alternative routes to obtain the compound with varying degrees of complexity and yield.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using efficient catalysts, and employing continuous flow techniques to enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1,5-Diphenylpent-2-en-4-yn-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the triple bond to a double bond or single bond, leading to different saturated or unsaturated derivatives.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) as reducing agents.
Substitution: Reagents such as halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly used.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of halogenated or functionalized phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
1,5-Diphenylpent-2-en-4-yn-1-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules, including heterocycles and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Wirkmechanismus
The mechanism of action of 1,5-Diphenylpent-2-en-4-yn-1-one involves its interaction with molecular targets through its conjugated system. The compound can act as an electrophile, participating in nucleophilic addition reactions. Its ability to form stable intermediates and transition states makes it a versatile reagent in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,5-Diphenylpent-1-en-4-yn-3-one
- 1,5-Diphenylpent-2-en-4-yn-3-one
- 1,5-Diphenylpent-4-en-2-yn-1-one
Uniqueness
1,5-Diphenylpent-2-en-4-yn-1-one is unique due to its specific arrangement of double and triple bonds, which imparts distinct reactivity and stability. Compared to similar compounds, it offers a balance of electrophilic and nucleophilic sites, making it a valuable intermediate in synthetic chemistry .
Eigenschaften
CAS-Nummer |
117552-49-5 |
|---|---|
Molekularformel |
C17H12O |
Molekulargewicht |
232.28 g/mol |
IUPAC-Name |
1,5-diphenylpent-2-en-4-yn-1-one |
InChI |
InChI=1S/C17H12O/c18-17(16-12-5-2-6-13-16)14-8-7-11-15-9-3-1-4-10-15/h1-6,8-10,12-14H |
InChI-Schlüssel |
PZRFKFOFEFIHGU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C#CC=CC(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[4-(Trimethylsilyl)but-3-yn-1-yl]cyclohexan-1-one](/img/structure/B14304997.png)
![7-{[tert-Butyl(dimethyl)silyl]oxy}hept-2-en-1-ol](/img/structure/B14305024.png)
![5-Methyl-1lambda~5~-phospha-5-silabicyclo[3.3.1]nonan-1-one](/img/structure/B14305032.png)

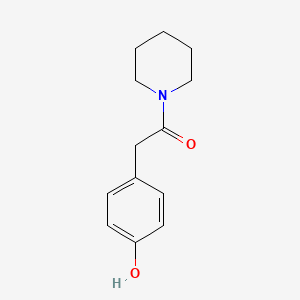
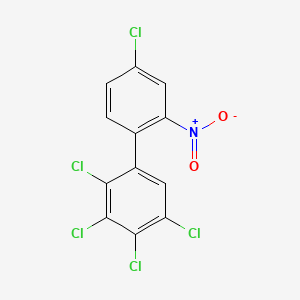

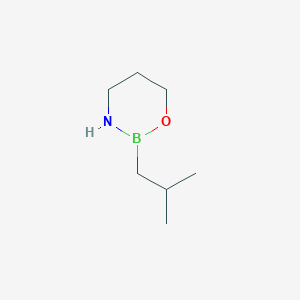
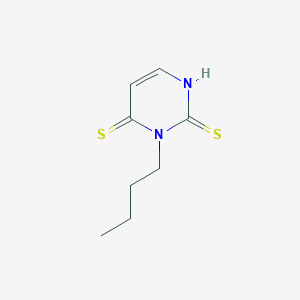
![N,N-Dimethyl-3-{(E)-[1-(pyridin-2-yl)ethylidene]amino}propan-1-amine](/img/structure/B14305091.png)
![4,5,6,7-tetrahydro-1H-cyclopropa[a]naphthalene](/img/structure/B14305094.png)

![1-Methyl-4-[2-(propan-2-yl)phenyl]-1,2,3,6-tetrahydropyridine](/img/structure/B14305099.png)
